molecular formula C22H18N2O4 B11149572 N-(2,5-dimethoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide

N-(2,5-dimethoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide

Cat. No.: B11149572
M. Wt: 374.4 g/mol
InChI Key: UHHFGWSZFCXHMZ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of furan reacts with a halogenated quinoline.

    Attachment of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction, using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenated derivatives with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential use as a therapeutic agent due to its pharmacological properties.

    Industry: Applications in materials science, such as the development of organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial activity.

    Furan Derivatives: Compounds like furanocoumarins, which have various biological activities.

Uniqueness

N-(2,5-dimethoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other quinoline or furan derivatives.

Conclusion

This compound is a compound of interest in various scientific fields due to its potential biological activities and applications

Properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C22H18N2O4/c1-26-14-9-10-20(27-2)18(12-14)24-22(25)16-13-19(21-8-5-11-28-21)23-17-7-4-3-6-15(16)17/h3-13H,1-2H3,(H,24,25)

InChI Key

UHHFGWSZFCXHMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4

Origin of Product

United States

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